2-Methylbenzyl alcohol

Description

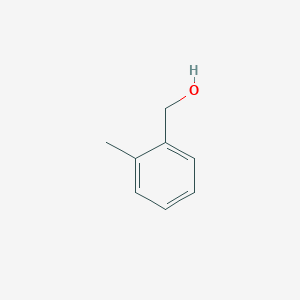

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGNIFUDRPBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059001 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 33-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-95-2 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3M6Y04NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 2-Methylbenzyl alcohol

An In-depth Technical Guide on the Physical Properties of 2-Methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (o-Tolylmethanol), a key aromatic alcohol utilized as a solvent, a fragrance ingredient, and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS number 89-95-2, is an aromatic primary alcohol.[2] Its molecular formula is C8H10O, and it has a molecular weight of approximately 122.17 g/mol .[2][3] Structurally, it consists of a toluene (B28343) molecule where one of the ortho hydrogens has been substituted with a hydroxymethyl group.[2] At room temperature, it typically appears as a white solid.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative , compiled from various sources for easy reference and comparison.

| Property | Value | Units | Notes and Citations |

| Molecular Weight | 122.167 | g/mol | [1][5] |

| Appearance | White solid | - | [2][4] |

| Melting Point | 33 - 38 | °C | A range of 33-36 °C is commonly cited.[5][6][7][8] |

| Boiling Point | 219 | °C | At 760 mmHg.[3][9] |

| 109 - 110 | °C | At 14 mmHg.[1][6][7][10] | |

| Density | 1.022 - 1.08 | g/cm³ | [1][4][5] |

| Solubility | Soluble in methanol | - | Soluble at 0.1 g/mL in methanol.[5][9][11] Moderately soluble in water.[12] |

| Vapor Pressure | 0.75 | mmHg | At 86 °C.[1][5][6] |

| Refractive Index | 1.5408 | n20/D | [1][5][6][10] |

| pKa | 14.37 ± 0.10 | - | Predicted value.[5][8] |

| Flash Point | 104 | °C | Closed cup.[1][6][13] |

| LogP | 1.48730 - 1.6 | - | [1][2][5] |

Experimental Protocols for Property Determination

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner. The design of the tube facilitates convection currents, ensuring even heat distribution. The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.

-

Observation and Measurement: The temperature at which the solid first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: A few milliliters of molten this compound are placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Measurement: The temperature is closely monitored as the liquid cools. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[9]

Density Determination of a Solid (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of solid this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if solubility is low enough for this measurement, or an inert non-solvent), and the initial volume is recorded.

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, or other organic solvents) is added in small portions to the test tube.

-

Observation: After each addition, the test tube is vigorously shaken. The compound is considered soluble if a homogeneous solution forms. The solubility can be further classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

Synthesis Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound via the hydrolysis of 2-methylbenzyl acetate. This provides a logical workflow for researchers interested in the preparation of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. benchchem.com [benchchem.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

Synthesis of 2-Methylbenzyl Alcohol from o-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzyl alcohol from o-xylene (B151617). The primary route involves a two-step process: the selective oxidation of o-xylene to 2-methylbenzaldehyde (B42018), followed by the reduction of the aldehyde to the desired this compound. This document details the experimental protocols, reaction mechanisms, and quantitative data for these key transformations, intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information for practical application.

Overview of the Synthesis Pathway

The conversion of o-xylene to this compound is not typically achieved in a single step. The most common and efficient method proceeds through the intermediate, 2-methylbenzaldehyde. The overall synthesis can be represented as follows:

Caption: Overall synthesis pathway from o-xylene.

This two-step approach allows for greater control over the reaction and purification of the intermediate, ultimately leading to a higher purity of the final product.

Step 1: Selective Oxidation of o-Xylene to 2-Methylbenzaldehyde

The selective oxidation of the methyl group of o-xylene to an aldehyde is a critical step that requires careful control to prevent over-oxidation to the corresponding carboxylic acid (2-methylbenzoic acid). Various catalytic systems have been developed to achieve high selectivity for 2-methylbenzaldehyde.

Catalytic Systems and Performance

Several catalytic systems have been investigated for the selective oxidation of o-xylene. The choice of catalyst and reaction conditions significantly impacts the conversion of o-xylene and the selectivity towards 2-methylbenzaldehyde.

| Catalyst System | Oxidant | Temperature (°C) | Pressure (atm) | Reaction Time (h) | o-Xylene Conversion (%) | 2-Methylbenzaldehyde Selectivity (%) | Reference |

| Metalloporphyrin (Fe complex) + CoCl₂ | Air | 125 | 6 | 10 | 9.5 | Part of 98% total yield of aldehyde, alcohol, and acid | [1] |

| V₂O₅/TiO₂ | Air | 320-370 | - | - | Varies with temp. | Intermediate in phthalic anhydride (B1165640) synthesis | [2] |

| MOF-Derived Co₃O₄-R | O₂ | 270 (T₉₀%) | - | - | 90 | - | [3] |

| VAgOₓ/α-Al₂O₃ | O₂ | 295 | - | - | 1 | up to 92 (for p-xylene) | [4] |

Note: The yield of 2-methylbenzaldehyde can be part of a mixture of products including this compound and 2-methylbenzoic acid, as seen with the metalloporphyrin catalyst system.[1] The V₂O₅/TiO₂ catalyst system is primarily used for the production of phthalic anhydride, where 2-methylbenzaldehyde is an intermediate.[2]

Experimental Protocol: Catalytic Air Oxidation with Metalloporphyrin Catalyst

This protocol is based on the method described in patent CN1156421C, which employs a metalloporphyrin catalyst for the selective oxidation of o-xylene.[1]

Materials:

-

o-Xylene

-

Metalloporphyrin catalyst (e.g., Fe-porphyrin complex)

-

Cobalt(II) chloride (CoCl₂)

-

Pressurized reaction vessel

-

Air or oxygen source

Procedure:

-

To a 500 mL pressurized reaction vessel, add 20 mg of the metalloporphyrin catalyst and 30 mg of CoCl₂.

-

Add 500 mL of o-xylene to the reactor.

-

Pressurize the reactor with air to 6 atm.

-

Heat the reaction mixture to 125°C with constant stirring.

-

Maintain the reaction at this temperature and pressure for 10 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

-

The reaction mixture contains unreacted o-xylene, 2-methylbenzaldehyde, this compound, and 2-methylbenzoic acid.

-

Isolate the 2-methylbenzaldehyde from the product mixture using fractional distillation under reduced pressure.

Caption: Experimental workflow for the oxidation of o-xylene.

Step 2: Reduction of 2-Methylbenzaldehyde to this compound

The reduction of the aldehyde functional group in 2-methylbenzaldehyde to a primary alcohol is a common and high-yielding transformation. Several reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild, selective, and commonly used reagent in laboratory settings. Catalytic hydrogenation is another viable method, particularly for larger-scale synthesis.

Reduction Methods and Quantitative Data

| Reducing Agent/Method | Solvent | Reactant Ratio (Reducer:Aldehyde) | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | THF | 1:1 | Room Temp | 17 min (with ultrasound) | 97 (for benzaldehyde) | [5] |

| Sodium Borohydride (NaBH₄) / (NH₄)₂SO₄ | THF-H₂O | 1:1 | Room Temp | 20 min | 96 (for benzaldehyde) | [6] |

| Catalytic Hydrogenation (Au/Al₂O₃) | - | - | 353 K | - | 100 (for benzaldehyde) | [7] |

| Catalytic Hydrogenation (Manganese-based) | - | H₂:Ester 40:1 | 360°C | - | - | [8] |

Note: The data for benzaldehyde (B42025) reduction is included as a close proxy for 2-methylbenzaldehyde, as specific quantitative data for the latter was not always available in the cited literature. The reaction conditions and yields are expected to be very similar.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a general and efficient method for the reduction of 2-methylbenzaldehyde to this compound using sodium borohydride.[9][10]

Materials:

-

2-Methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x 10 volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Caption: Experimental workflow for the reduction of 2-methylbenzaldehyde.

Conclusion

The synthesis of this compound from o-xylene is a well-established two-step process that offers good overall yields and high product purity. The selective oxidation of o-xylene to 2-methylbenzaldehyde is the more challenging step, requiring careful selection of a catalyst and optimization of reaction conditions to minimize over-oxidation. The subsequent reduction of the aldehyde to the alcohol is a straightforward and efficient transformation. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this compound for various applications in the pharmaceutical and chemical industries.

References

- 1. CN1156421C - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]

- 2. lehigh.edu [lehigh.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. scispace.com [scispace.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies [mdpi.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. studylib.net [studylib.net]

Synthesis of 2-Methylbenzyl Alcohol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-methylbenzyl alcohol utilizing the Grignard reaction. It covers two primary synthetic pathways, detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the successful execution and understanding of this important chemical transformation.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be effectively achieved through this method. This guide will explore two principal Grignard routes:

-

Route A: The reaction of 2-methylbenzaldehyde (B42018) with a methyl Grignard reagent (e.g., methylmagnesium bromide).

-

Route B: The reaction of 2-methylbenzylmagnesium halide (formed from a 2-methylbenzyl halide) with formaldehyde.

Both pathways offer reliable methods for the preparation of the target alcohol, with the choice of route often depending on the availability of starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.037 | -35 | 199 |

| Methylmagnesium Bromide (3.0 M in diethyl ether) | CH₃MgBr | 119.27 | ~0.89 | N/A | ~35 (of ether) |

| 2-Bromotoluene (B146081) | C₇H₇Br | 171.04 | 1.400 | -26 | 184-185 |

| Paraformaldehyde | (CH₂O)n | ~(30.03)n | ~1.46 | 120-170 (decomp.) | N/A |

| Magnesium Turnings | Mg | 24.31 | 1.74 | 650 | 1090 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | -116 | 34.6 |

| This compound | C₈H₁₀O | 122.16 | 1.044 | 33-36 | 217 |

Reaction Mechanisms and Pathways

The Grignard synthesis of this compound proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde or formaldehyde.

General Mechanism of Grignard Addition to a Carbonyl

The reaction can be visualized as a two-step process:

-

Nucleophilic Attack: The Grignard reagent adds across the carbonyl double bond to form a tetrahedral magnesium alkoxide intermediate.

-

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product.

Caption: General mechanism of the Grignard reaction.

Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential as Grignard reagents react violently with water.[1][2]

Route A: From 2-Methylbenzaldehyde and Methylmagnesium Bromide

This protocol is a representative procedure for the synthesis of this compound from 2-methylbenzaldehyde and a commercially available methyl Grignard reagent.

Materials:

-

2-Methylbenzaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylbenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution (1.1 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for Route A.

Route B: From 2-Bromotoluene and Paraformaldehyde

This protocol outlines the synthesis starting with the formation of the Grignard reagent from 2-bromotoluene.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask.

-

A solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium.

-

The reaction is initiated, which may require gentle warming. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.

-

The remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

-

-

Reaction with Formaldehyde:

-

The Grignard reagent solution is cooled to 0 °C.

-

Paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise to the stirred solution, ensuring the temperature does not exceed 20 °C.

-

The mixture is then stirred at room temperature overnight.

-

-

Quenching and Workup: The reaction is quenched and worked up following the same procedure as in Route A (steps 4 and 5).

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for Route B.

Characterization of this compound

A successful synthesis should yield a product with the expected spectroscopic characteristics. A reported synthesis of this compound resulted in a 78% yield.[3]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37-7.34 (m, 1H), 7.24-7.17 (m, 3H), 4.70 (s, 2H), 2.37 (s, 3H).[3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 138.8, 136.3, 130.5, 127.9, 127.7, 126.2, 63.7, 18.8.[3] |

| Appearance | Light yellow oil.[3] |

| GC-MS [M-H₃O⁺] | m/z = 122.10.[3] |

Troubleshooting and Optimization

-

Failure to Initiate Grignard Formation: This is often due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is meticulously dried and consider activating the magnesium with a crystal of iodine or by crushing the turnings in the flask.[4]

-

Low Yield: Low yields can result from impure reagents, wet solvents, or side reactions such as Wurtz coupling.[5] Using freshly distilled anhydrous solvents and maintaining a controlled addition rate of the halide can mitigate these issues.

-

Formation of Biphenyl (B1667301): In syntheses starting from aryl halides, homocoupling to form biphenyl can be a significant side reaction.[6]

By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound for a wide range of applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Methylbenzyl Alcohol for Researchers and Drug Development Professionals

Introduction: 2-Methylbenzyl alcohol, a substituted aromatic alcohol, serves as a versatile building block in organic synthesis. Its utility is of particular interest to researchers, scientists, and professionals in the field of drug development due to its role as a precursor and intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, and key synthetic methodologies, presented in a format tailored for the technical expert.

Core Data: Nomenclature and Chemical Identifiers

This compound is systematically known as (2-methylphenyl)methanol according to IUPAC nomenclature.[1] It is crucial for researchers to be familiar with its various synonyms to effectively search chemical databases and literature.

| Identifier | Value | Source |

| CAS Number | 89-95-2 | [1][2] |

| IUPAC Name | (2-methylphenyl)methanol | [1] |

| Synonyms | o-Tolylmethanol, o-Methylbenzyl alcohol, Benzenemethanol, 2-methyl- | [1][3] |

| Molecular Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [2] |

| InChI Key | XPNGNIFUDRPBFJ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC=C1CO | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical State | White solid | [3] |

| Melting Point | 33-37 °C | [3] |

| Boiling Point | 109-110 °C at 14 mmHg | |

| Density | 1.028 g/cm³ (predicted) | |

| Vapor Pressure | 0.75 mmHg at 86 °C | |

| Refractive Index (n²⁰/D) | 1.5408 | |

| Solubility | Soluble in methanol (B129727) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for laboratory synthesis. Below are methodologies for the synthesis of this compound and a key transformation.

Synthesis of this compound via Hydrolysis of 2-Methylbenzyl Acetate (B1210297)

This protocol describes the preparation of this compound from its corresponding acetate ester.

Materials:

-

2-Methylbenzyl acetate

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether (30-60 °C)

Procedure:

-

A solution of sodium hydroxide (5 g, 0.12 mol) in water (50 mL) is added to a solution of 2-methylbenzyl acetate (16.4 g, 0.1 mol) in methanol (50 mL) in a 250-mL round-bottomed flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After cooling to room temperature, the mixture is diluted with 50 mL of water.

-

The aqueous solution is extracted with three 75-mL portions of diethyl ether.

-

The combined ether extracts are washed sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, with the final traces of methanol removed under reduced pressure.

-

The residue is dissolved in 50 mL of boiling petroleum ether (30-60 °C).

-

The solution is cooled, finally in an ice bath, to induce crystallization.

-

The colorless crystals are collected by suction filtration, washed with a small volume of cold petroleum ether, and air-dried to yield this compound.

Oxidation of this compound to 2-Methylbenzaldehyde

This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen (N₂) gas supply

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

To the stirring solution at room temperature, add 1.1 equivalents of Dess-Martin Periodinane in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

-

Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench the reaction.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2-methylbenzaldehyde.

-

If necessary, the crude product can be further purified by flash column chromatography.

Synthetic Workflow in Drug Discovery

This compound and its derivatives are valuable starting materials in the synthesis of complex molecules with potential therapeutic applications. The following diagram illustrates a conceptual multi-step synthetic workflow for the preparation of a 2-benzamido-pyrimidine, a scaffold found in various kinase inhibitors, starting from a 2-methylbenzyl-derived intermediate. This workflow highlights key transformations common in medicinal chemistry.

Caption: Conceptual workflow for the synthesis of a kinase inhibitor scaffold.

References

- 1. This compound | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols [yyhx.ciac.jl.cn]

An In-depth Technical Guide on the Solubility of 2-Methylbenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-methylbenzyl alcohol (also known as o-tolylmethanol) in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on presenting the available data, offering qualitative solubility predictions based on structural analogues, and providing a comprehensive experimental protocol for researchers to determine solubility in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound (C₈H₁₀O) is an aromatic alcohol with a methyl substituent on the benzene (B151609) ring at the ortho position relative to the hydroxymethyl group. Its structural features—a polar hydroxyl group capable of hydrogen bonding and a nonpolar tolyl group—confer a degree of amphiphilicity that dictates its solubility in various media. Understanding the solubility of this compound is crucial for a range of applications, including its use as a reagent in organic synthesis, a building block in the manufacturing of pharmaceuticals and fragrances, and a component in formulation studies.

This guide summarizes the known quantitative solubility data, provides a qualitative assessment of its expected solubility in common organic solvent classes, and details a robust experimental method for its determination.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound across a wide range of organic solvents. The sole piece of quantitative data found is for its solubility in methanol.

Table 1: Quantitative Solubility of this compound in Methanol

| Solvent | Temperature | Solubility (g/mL) | Citation |

| Methanol | Not Specified | 0.1 | [1] |

The absence of further data highlights a knowledge gap and underscores the importance of the experimental protocol provided in this guide for researchers needing to work with this compound in various solvent systems.

Qualitative Solubility Profile and Theoretical Considerations

In the absence of extensive quantitative data, the principle of "like dissolves like" can be used to predict the qualitative solubility of this compound. Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar methyl-substituted benzene ring, suggests it will be most soluble in solvents of intermediate polarity and those capable of hydrogen bonding.

Insights can also be drawn from the known solubility of structurally similar compounds, namely benzyl (B1604629) alcohol (the parent compound) and 4-methylbenzyl alcohol (p-tolylmethanol), an isomer.

-

Benzyl alcohol is reported to be miscible with alcohols and diethyl ether, and soluble in chloroform (B151607) and acetone.[2][3]

-

4-Methylbenzyl alcohol is described as being soluble in methanol, ether, and ethanol, and only slightly soluble in water.[4][5]

Based on these considerations, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Propanol, Butanol): High solubility is expected. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Ketones like Acetone, Ethers like Diethyl Ether, Tetrahydrofuran): Good to high solubility is anticipated. The polar nature of these solvents will interact favorably with the hydroxyl group of this compound.

-

Nonpolar Solvents (e.g., Hydrocarbons like Hexane, Toluene): Lower solubility is expected. While the tolyl group provides some nonpolar character, the dominant polar hydroxyl group will limit its miscibility with nonpolar solvents. Solubility in aromatic solvents like toluene (B28343) may be slightly higher than in aliphatic hydrocarbons due to potential π-π stacking interactions.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials or evaporating dishes

-

Oven or vacuum oven for drying

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed (tared) vial. This step is crucial to remove any undissolved microcrystals.

-

Immediately cap the tared vial and record the total mass of the vial and the saturated solution.

-

-

Solvent Evaporation and Solute Quantification:

-

Remove the cap from the tared vial and place it in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point and melting point is recommended, e.g., 40-50 °C). A vacuum oven is preferred for more efficient and gentle drying.

-

Continue drying until a constant mass of the remaining solid is achieved. This indicates that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

Data Calculation

-

Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility (g/L): This can be calculated if the density of the solvent at the experimental temperature is known.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

While there is a significant lack of published quantitative solubility data for this compound in organic solvents, a qualitative assessment based on its chemical structure and the properties of similar compounds suggests good solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents. For researchers requiring precise solubility data, the detailed gravimetric method provided in this guide offers a reliable experimental approach. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Analysis of 2-Methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylbenzyl alcohol, a key aromatic alcohol intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 - 7.17 | m | 4H | Ar-H |

| 4.70 | s | 2H | -CH₂OH |

| 2.37 | s | 3H | Ar-CH₃ |

| 1.90 | s (broad) | 1H | -OH |

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Ar-C (quaternary) |

| 136.3 | Ar-C (quaternary) |

| 130.5 | Ar-C H |

| 127.9 | Ar-C H |

| 127.7 | Ar-C H |

| 126.2 | Ar-C H |

| 63.7 | -C H₂OH |

| 18.8 | Ar-C H₃ |

Data obtained in CDCl₃ at 101 MHz.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of organic compounds like this compound is as follows:

-

Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] The solution must be homogeneous and free of any solid particles.

-

Filtration : Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation : Acquire the spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.[2]

-

Data Acquisition :

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[2]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[2]

-

Acquisition Parameters : Set appropriate parameters, including the number of scans, spectral width, and relaxation delay, before initiating data collection.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3330 (broad) | O-H stretch | Alcohol |

| 3020 | C-H stretch (aromatic) | Arene |

| 2920 | C-H stretch (aliphatic) | Alkane |

| 1450 | C=C stretch (in-ring) | Arene |

| 1010 | C-O stretch | Primary Alcohol |

Data corresponds to a liquid film on NaCl plates.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the thin solid film method for obtaining an IR spectrum:

-

Sample Preparation : Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[4]

-

Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

-

Spectrum Optimization : If the peaks are too intense, the film is too thick and should be remade with a more dilute solution. If the peaks are too weak, add more solution to the plate and allow the solvent to evaporate before re-running the spectrum.[4]

-

Cleaning : After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 104 | Strong | [M - H₂O]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Strong | [C₆H₅]⁺ (Phenyl ion) |

Data obtained via electron ionization (EI).

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization is as follows:

-

Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[5] For volatile compounds, this can be achieved by heating the sample. Gas chromatography is also a common method for sample introduction.[5]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam. This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation, referred to as the molecular ion.[5][6]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species and neutral fragments.[5]

-

Mass Analysis : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[7]

-

Detection : A detector at the end of the flight tube records the abundance of ions at each m/z value, generating the mass spectrum.[7] The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of 2-Methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-methylbenzyl alcohol, a volatile aromatic compound with potential applications in various scientific fields. This document summarizes the current state of knowledge regarding its presence in natural sources, offers detailed experimental protocols for its identification, and explores its potential biosynthetic pathways.

Natural Occurrence of this compound

This compound (o-tolylmethanol) has been identified as a naturally occurring volatile compound, primarily reported in the plant kingdom. Its presence is often associated with the essential oil fractions of certain plant species.

Occurrence in Plants

The most cited natural source of this compound is the root of Scutellaria baicalensis Georgi (Chinese skullcap), a plant widely used in traditional Chinese medicine.[1][2] While numerous studies have analyzed the volatile components of S. baicalensis, the focus has predominantly been on flavonoids such as baicalin (B1667713) and wogonin.[1][2][3][4][5][6][7][8] Detailed quantitative analyses specifically for this compound in S. baicalensis are not extensively documented in the available literature, suggesting it may be present as a minor constituent of its volatile profile.

Occurrence in Fungi

The production of a wide range of volatile organic compounds (VOCs), including aromatic alcohols, is a known characteristic of many fungal species.[9][10][11] These compounds play roles in fungal communication, defense, and interactions with other organisms. While the production of benzyl (B1604629) alcohol and other aromatic alcohols by fungi is documented, specific reports detailing the production of this compound by particular fungal species are limited in the current scientific literature. Further research into the volatolomes of diverse fungal species is required to establish a more definitive link.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce. The tables below summarize the available information, highlighting the need for further quantitative studies to establish typical concentration ranges in various matrices.

| Natural Source | Plant Part | Method of Analysis | Reported Concentration | Reference |

| Scutellaria baicalensis | Root | Not Specified | Presence reported | [1][2] |

Note: The reported presence in Scutellaria baicalensis is based on database entries; primary literature with quantitative data was not identified.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, it is likely synthesized via the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms.[7][12][13]

A plausible pathway for this compound would be analogous to the biosynthesis of benzyl alcohol. This would involve the conversion of chorismate, a key intermediate in the shikimate pathway, to L-phenylalanine. L-phenylalanine can then be converted to toluene (B28343), which is subsequently hydroxylated to form this compound. The biosynthesis of toluene from phenylalanine has been a subject of research, with enzymes like phenylacetate (B1230308) decarboxylase being identified in bacteria.[14]

Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound.

Experimental Protocols

The extraction and identification of this compound from natural sources typically involve methods optimized for volatile organic compounds. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Extraction of Volatile Compounds from Plant Material

This protocol is a representative method for the extraction of volatile compounds, including this compound, from plant roots such as Scutellaria baicalensis.

Materials:

-

Dried and powdered plant root material

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Clevenger-type apparatus

-

Heating mantle

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Hydrodistillation: Place 100 g of the powdered plant material in a 2 L round-bottom flask and add 1 L of deionized water.

-

Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.

-

Continue the distillation for 3-4 hours, collecting the volatile oil.

-

Extraction: Separate the collected oil from the aqueous phase. Extract the aqueous phase twice with 50 mL of dichloromethane.

-

Combine the organic extracts with the collected oil.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator at a low temperature (e.g., 35°C) to a final volume of approximately 1 mL.

-

The concentrated extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a typical GC-MS protocol for the identification and quantification of this compound in a prepared extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/minute.

-

Ramp to 280°C at a rate of 15°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Injection Volume: 1 µL (splitless mode).

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The mass spectrum of this compound is characterized by prominent ions at m/z 107, 91, and 77.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (e.g., 3,4-dimethylphenol) can be used to improve accuracy and precision.[15]

Derivatization for Enhanced Detection

For complex matrices or low concentrations, derivatization can improve the chromatographic properties and mass spectrometric detection of benzyl alcohols. Acylation and silylation are common derivatization techniques. Benzoyl chloride can be used for the derivatization of alcohols to form benzoyl esters, which can enhance their detectability by LC-MS.[16][17] For GC-MS, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and improve peak shape.

Below is a workflow diagram for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring aromatic alcohol with its presence reported in Scutellaria baicalensis. However, comprehensive data on its distribution and concentration in the plant and fungal kingdoms remain limited. The biosynthetic pathway is likely analogous to that of other simple aromatic alcohols, originating from the shikimate pathway. Standard analytical techniques, particularly GC-MS, are well-suited for its identification and quantification. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the natural sources, biosynthesis, and biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Scutellaria baicaleinsis Georgi (Scutellariae Radix) by LC-DAD and LC-ESI/MS [kjpr.kr]

- 4. mdpi.com [mdpi.com]

- 5. Scutellaria baicalensis Georgi extract protects against alcohol-induced acute liver injury in mice and affects the mechanism of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of quality differences between Scutellaria baicalensis Georgi and Scutellaria rehderiana Diels based on phytochemistry and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiplex Quantitative Analysis of 9 Compounds of Scutellaria baicalensis Georgi in the Plasma of Respiratory Syncytial Virus-Infected Mice Based on HPLC-MS/MS and Pharmacodynamic Effect Correlation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The effect of scutellaria baicalensis and its active ingredients on major depressive disorder: a systematic review and meta-analysis of literature in pre-clinical research [frontiersin.org]

- 9. biochemistry - Fungus-based alcohols, how do I booze? - Worldbuilding Stack Exchange [worldbuilding.stackexchange.com]

- 10. bspublications.com [bspublications.com]

- 11. Co-Production of Fungal Biomass Derived Constituents and Ethanol from Citrus Wastes Free Sugars without Auxiliary Nutrients in Airlift Bioreactor [mdpi.com]

- 12. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 13. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymes Enabling Toluene Biosynthesis and Tailoring of Aromatic Compounds 2017-126 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 15. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 2-Methylbenzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methylbenzyl alcohol as a versatile starting material in organic synthesis. It covers key transformations including oxidation, halogenation, and etherification, and highlights its application in the synthesis of valuable molecules for the pharmaceutical and agrochemical industries.

Overview of Synthetic Applications

This compound is a readily available aromatic primary alcohol that serves as a key building block for a variety of organic compounds. Its primary utility lies in the transformations of its hydroxyl group and the functionalization of the benzylic position. Key synthetic routes starting from this compound lead to the formation of aldehydes, halides, and ethers, which are important intermediates in the preparation of fine chemicals, pharmaceuticals, and agrochemicals.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the key transformations of this compound.

Table 1: Oxidation of this compound to 2-Methylbenzaldehyde

| Oxidizing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| K₂Cr₂O₇ / H₂SO₄ / TBAB | Toluene/H₂O | Room Temp. | 2 h | High | [1] |

| Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) | Room Temp. | 1-3 h | High | [2] |

| TEMPO / NaOCl | Dichloromethane/H₂O | 0 | Short | High | [3] |

| TEMPO / Air / Cu(II) catalyst | Aqueous/Organic | 80-100 | Variable | High | [4] |

| MnO₂ | Dichloromethane | Reflux | 24 h | Moderate | [5] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-4 h | Good | [6] |

Table 2: Halogenation of this compound

| Product | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Methylbenzyl chloride | Thionyl chloride / DMF | Dichloromethane | 0 to Room Temp. | 1 h | High | [7] |

| 2-Methylbenzyl chloride | 2,4,6-Trichloro-1,3,5-triazine / DMSO | - | - | 10-40 min | High | |

| 2-Methylbenzyl bromide | PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane | 0 to Room Temp. | Variable | Good | [8] |

| 2-Methylbenzyl bromide | 48% HBr / H₂SO₄ | - | Reflux | 1.8 h | High | [9] |

| 2-Methylbenzyl iodide | NaBH₄ / I₂ | 1,4-Dioxane | 60 | 24 h | 58 | [10] |

| 2-Methylbenzyl iodide | CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 20 h | 90 | [11] |

Table 3: Etherification of this compound

| Ether Product | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) 2-methylbenzyl ether | Benzyl bromide | NaH | THF | 0 to Room Temp. | Good | [12] |

| Ethyl 2-methylbenzyl ether | Ethyl iodide | NaH | THF | 0 to Room Temp. | Good | [12] |

| Bis(2-methylbenzyl) ether | FeCl₃·6H₂O (catalyst) | - | Propylene Carbonate | 70 | 91 | [13] |

| Various ethers | R-X | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Room Temp. | Good | [12] |

Experimental Protocols

Oxidation to 2-Methylbenzaldehyde using Dess-Martin Periodinane (DMP)[2]

This protocol offers a mild and selective method for the oxidation of this compound, minimizing over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Brine

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

To the stirring solution at room temperature, add 1.1 equivalents of Dess-Martin Periodinane in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

-

Quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 2-methylbenzaldehyde can be further purified by flash column chromatography if necessary.

Halogenation to 2-Methylbenzyl Chloride using Thionyl Chloride[7]

This method provides a high-yielding synthesis of 2-methylbenzyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirring solution of this compound (10 mmol) and DMF (20 µL) in CH₂Cl₂ (20 mL) at 0°C, add thionyl chloride (12 mmol) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC for complete consumption of the starting material.

-

Pour the mixture into saturated NaHCO₃ solution (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the crude product.

Etherification via Williamson Ether Synthesis[12]

This general protocol can be adapted for the synthesis of various 2-methylbenzyl ethers.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

6N HCl

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1 equivalent) in THF dropwise at 0°C.

-

Stir the mixture at 0°C for 1-2 hours to form the alkoxide.

-

Add a solution of the alkyl halide (1.1 equivalents) in THF dropwise at 0°C.

-

Stir the reaction mixture at 0°C for 4 hours, or allow it to warm to room temperature if the reaction is slow. Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by the dropwise addition of water at 0°C.

-

Acidify the mixture with 6N HCl and extract with DCM or MTBE.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Application in Agrochemical and Pharmaceutical Synthesis

Synthesis of Agrochemicals

This compound and its derivatives are precursors to important agrochemicals.

-

Kresoxim-methyl (B120586): This strobilurin fungicide is synthesized from 2-methylphenol. A key step in some synthetic routes involves the etherification of a 2-halomethylphenyl derivative with 2-methylphenol.[14][15][16][17] The 2-halomethylphenyl starting material can be derived from this compound.

-

Bifenthrin (B131952): This pyrethroid insecticide is synthesized from 2-methyl-3-phenylbenzyl alcohol.[5][18][19][20][21] While not a direct starting material, the synthesis of this key intermediate can involve reactions related to the functionalization of a tolyl group, a core structure of this compound.

Synthesis of Pharmaceutical Intermediates

The oxidation product of this compound, 2-methylbenzaldehyde, is a valuable intermediate in pharmaceutical synthesis.

-

Quinazolinone Derivatives: 2-Methylbenzaldehyde can be condensed with 2-aminobenzamide (B116534) to form 2-(2-methylphenyl)-quinazolin-4(3H)-one.[22] Quinazolinone derivatives are known to exhibit a wide range of biological activities, including sedative-hypnotic, anticonvulsant, and analgesic effects.[22][23] Some quinazoline-based compounds act as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are important in cancer therapy.[13][24]

Biological Activity and Signaling Pathways

Derivatives of benzyl alcohol have shown promising antimicrobial activity. The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Benzyl alcohol derivatives can interfere with the integrity of the bacterial cell membrane, leading to increased fluidity and reduced stability. This disruption ultimately results in cell lysis and death, explaining their antimicrobial effects against a range of bacteria.[4][25] Furthermore, some studies suggest that benzyl alcohol can interfere with bacterial efflux pumps.[25]

For researchers in drug development, the synthesis of quinazolinone derivatives from 2-methylbenzaldehyde offers a pathway to compounds with potential anticancer activity through the inhibition of signaling pathways like the EGFR pathway.[13][24]

Conclusion

This compound is a cost-effective and versatile starting material in organic synthesis. The protocols and data presented here demonstrate its utility in preparing a range of valuable intermediates for various applications. Its role in the synthesis of agrochemicals and as a precursor to bioactive pharmaceutical compounds underscores its importance for researchers in both industry and academia. The provided experimental details and workflows offer a practical guide for the efficient use of this important building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. Khan Academy [khanacademy.org]

- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 5. A kind of production technology of bifenthrin - Eureka | Patsnap [eureka.patsnap.com]

- 6. Preparation method of kresoxim-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]

- 10. CN111196750B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN112409206A - Preparation method of kresoxim-methyl - Google Patents [patents.google.com]

- 15. CN109651190A - A kind of synthetic method of kresoxim-methyl - Google Patents [patents.google.com]

- 16. Preparation apparatus and method of kresoxim-methyl intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN105884651A - Preparation apparatus and method of kresoxim-methyl intermediate - Google Patents [patents.google.com]

- 18. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]

- 19. CN102070454A - Method for preparing bifenthrin - Google Patents [patents.google.com]

- 20. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol - Google Patents [patents.google.com]

- 21. Bifenthrin alcohol [chembk.com]

- 22. benchchem.com [benchchem.com]

- 23. jddtonline.info [jddtonline.info]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Selective Oxidation of 2-Methylbenzyl Alcohol to 2-Methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of established methods for the selective oxidation of 2-methylbenzyl alcohol to 2-methylbenzaldehyde (B42018), a key transformation in organic synthesis. It includes a comparative summary of various oxidation protocols, detailed experimental procedures for selected methods, and a visual representation of the experimental workflow. This guide is intended to assist researchers in selecting and performing the optimal procedure for their synthetic needs.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 2-Methylbenzaldehyde, also known as o-tolualdehyde, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The selective oxidation of this compound to its corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. This application note explores several reliable methods to achieve this conversion with high efficiency and selectivity.

Overview of Oxidation Methods

A variety of reagents and catalytic systems can be employed for the oxidation of this compound. The choice of method often depends on factors such as the scale of the reaction, availability of reagents, desired purity, and tolerance of other functional groups.[2] Common methods include chromium-based oxidations (e.g., PCC), activated DMSO oxidations (e.g., Swern), manganese dioxide, and catalytic systems like TEMPO.[2][3][4][5]

Quantitative Data Summary

The following table summarizes various methods for the oxidation of benzylic alcohols, providing a comparison of reaction conditions and reported yields.